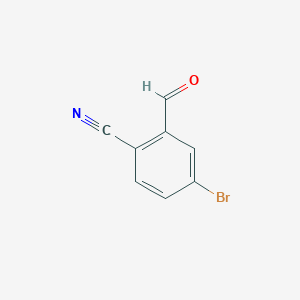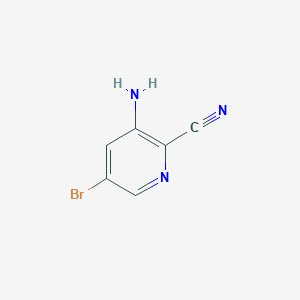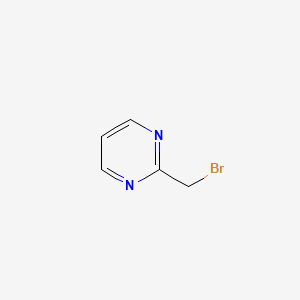
4-amino-2,3-dihydro-1H-inden-1-one
描述
The compound 4-amino-2,3-dihydro-1H-inden-1-one is a chemical structure that is closely related to various heterocyclic compounds that have been studied for their unique molecular conformations and potential applications. Although the exact compound is not directly mentioned in the provided papers, the studies do involve similar structures and functionalities that can offer insights into the behavior of such compounds.
Synthesis Analysis
The synthesis of related compounds involves multi-component reactions that allow for the efficient formation of complex structures. For instance, a one-pot synthesis of 4-amino-1,2-dihydropyridines was achieved through a domino coupling of α-oxoketene-N,S-arylaminoacetals, aldehydes, and malononitrile, highlighting the atom-economy and the ability to form multiple bonds and rings in a single operation . Similarly, a four-component reaction was used to synthesize β(2,3)-amino esters, involving a Mannich-related conjugate addition/aza-aldol domino sequence .
Molecular Structure Analysis
The molecular structures of compounds similar to 4-amino-2,3-dihydro-1H-inden-1-one have been determined using X-ray diffraction, revealing non-planar conformations and various intermolecular interactions. For example, the crystal structure of a related compound showed molecules linked by intermolecular hydrogen bonds into a zigzag 1D chain . Another compound exhibited a dihedral angle between its rings, with hydrogen bonds linking the molecules into infinite chains .
Chemical Reactions Analysis
The chemical reactivity of such compounds often involves hydrogen bonding and the potential for further synthetic modifications. The presence of amino and nitrile groups in the structure of one synthesized compound indicated its suitability as a precursor for further reactions . Additionally, the formation of intermolecular hydrogen bonds and π-π stacking interactions in the crystal structures suggests a propensity for these compounds to engage in various chemical interactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are influenced by their molecular structures and the types of intermolecular interactions they can form. The crystallographic studies provide information on cell parameters, space groups, and the overall geometry of the molecules within the crystals . The presence of hydrogen bonds and other non-covalent interactions plays a significant role in the stability and properties of these compounds in the solid state .
科学研究应用
Dopamine Receptor Ligands
4-Amino-2,3-dihydro-1H-inden-1-one derivatives have been studied for their potential as dopamine receptor ligands. Research has shown that certain enantiomeric pairs of these compounds, such as trans-2-amino-6-hydroxy-1-phenyl-2,3-dihydro-1H-indene and its derivatives, exhibit affinity for both D1 and D2 dopamine receptors in the nanomolar range. Some derivatives displayed high selectivity for the D1 receptor, indicating potential applications as central D1 agonists (Claudi et al., 1996).
Synthesis of Novel Compounds
Research has been conducted on the synthesis of novel classes of 1-indanones, including derivatives of 4-amino-2,3-dihydro-1H-inden-1-one. These efforts have led to the creation of various compounds with potential applications in pharmaceutical and chemical research (Rahimpour et al., 2018).
Antioxidant and Enzyme Inhibition
Compounds derived from 4-amino-2,3-dihydro-1H-inden-1-one have been synthesized and evaluated for their antioxidant activity and enzyme inhibition capabilities. Certain derivatives have shown potential as antioxidants and inhibitors of the protein tyrosine kinase (2HCK) enzyme, suggesting their relevance in therapeutic research (Reddy et al., 2019).
Structural Characterization and Analysis
The structural characteristics of 4-amino-2,3-dihydro-1H-inden-1-one derivatives have been extensively studied. These analyses include X-ray diffraction, NMR spectroscopy, and other techniques to understand the molecular structures and hydrogen bonding patterns, which are crucial for their potential applications in various fields (Mnguni et al., 2015).
G Protein-Coupled Receptor Agonist
One derivative of 4-amino-2,3-dihydro-1H-inden-1-one has been identified as a potent agonist for the G protein-coupled receptor 119 (GPR119). This receptor is targeted for therapeutic purposes, suggesting potential medical applications for this compound (Sakairi et al., 2012).
属性
IUPAC Name |
4-amino-2,3-dihydroinden-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO/c10-8-3-1-2-7-6(8)4-5-9(7)11/h1-3H,4-5,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCPYYLKYVRPDKI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C2=C1C(=CC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20623174 | |
| Record name | 4-Amino-2,3-dihydro-1H-inden-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20623174 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-amino-2,3-dihydro-1H-inden-1-one | |
CAS RN |
51135-91-2 | |
| Record name | 4-Amino-2,3-dihydro-1H-inden-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20623174 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-amino-2,3-dihydro-1H-inden-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














